REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[S:10][C:9]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:7]=1.[Br:15]Br>C(Cl)(Cl)Cl>[Br:15][C:7]1[CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[S:10][C:6]=1[Cl:5] |f:0.1.2.3|
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Name
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|
Quantity
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11.32 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
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ClC1=CC=C(S1)C(=O)OC
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Name
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Quantity
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4.08 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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After stirring for 6 h at 25° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the light orange reaction solution was washed with sat NaHCO3
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
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The residue was purified on silica gel [hexanes/EtOAc, 9:1]
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Type
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CUSTOM
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Details
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to give the product [12 g, 80%] as a white solid
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Reaction Time |
6 h |
Name
|
|
Type
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|
Smiles
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BrC=1C=C(SC1Cl)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |